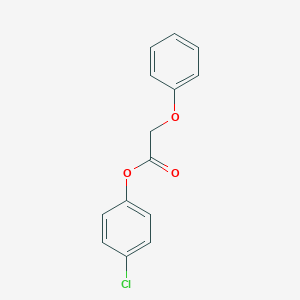![molecular formula C18H20ClNO B291011 N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a member of the phenylacetamide family of compounds, which have been shown to have a variety of biological activities. In
科学的研究の応用
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have a variety of scientific research applications. One of the most well-known applications is its use as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that have been shown to have a variety of physiological effects. By inhibiting FAAH, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can increase the levels of endocannabinoids in the body, which can have a variety of potential therapeutic effects.
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have potential as a treatment for anxiety and depression, as well as for the management of pain.
作用機序
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is primarily through its inhibition of FAAH. By inhibiting FAAH, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide increases the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a variety of physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. These effects can include analgesia, anti-inflammatory effects, and anxiolytic effects. N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have potential as a treatment for depression and anxiety, as well as for the management of pain.
実験室実験の利点と制限
One of the advantages of using N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of pure N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in large quantities. Additionally, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research.
One limitation of using N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its selectivity for FAAH. While this selectivity can be an advantage in some experiments, it can also limit the potential applications of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. Additionally, the effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide on endocannabinoid levels can vary depending on the context, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH, which could allow for more precise modulation of endocannabinoid levels. Additionally, further research is needed to fully understand the physiological effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide could allow for the production of new analogs with potentially improved properties.
合成法
The synthesis of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves the reaction between 4-chlorobenzoyl chloride and 2-sec-butylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. This synthesis method has been well established and has been used by many researchers to produce N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide for their experiments.
特性
分子式 |
C18H20ClNO |
|---|---|
分子量 |
301.8 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-3-13(2)16-6-4-5-7-17(16)20-18(21)12-14-8-10-15(19)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
InChIキー |
MOWOTHYQJOBOQL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



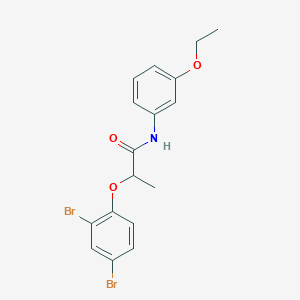
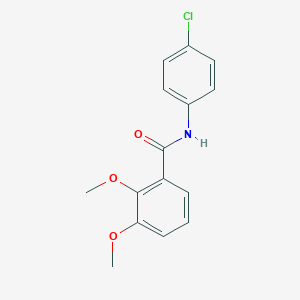
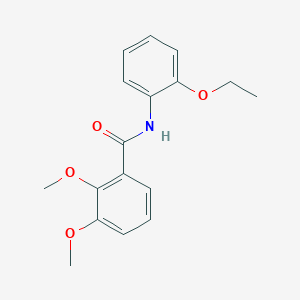
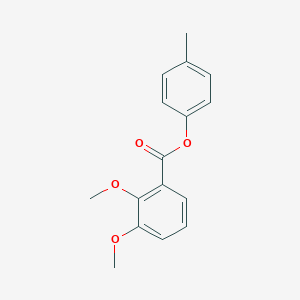
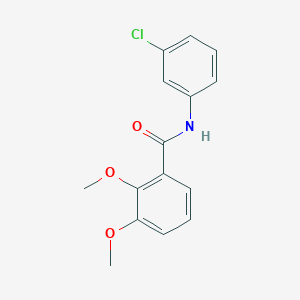

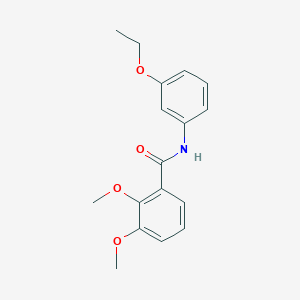
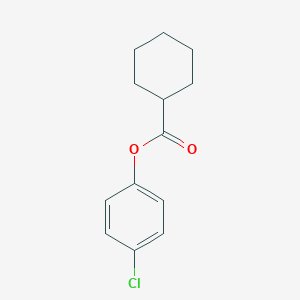
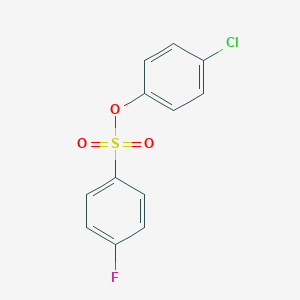

![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)

